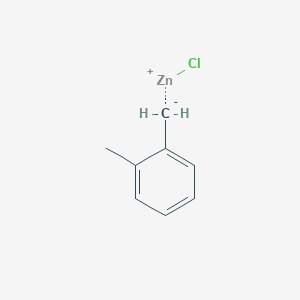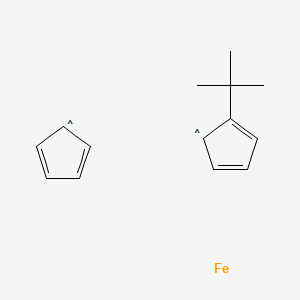
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate is a specialized chemical compound used primarily in scientific research. This compound is a derivative of sodium 3-methyl-2-oxobutanoate, with specific isotopic labeling that includes deuterium and carbon-13. These isotopic labels make it particularly useful in various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate typically involves the isotopic labeling of the parent compound, sodium 3-methyl-2-oxobutanoate. The process begins with the introduction of deuterium and carbon-13 into the precursor molecules. This can be achieved through specific chemical reactions that replace hydrogen atoms with deuterium and incorporate carbon-13 into the molecular structure.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the purification and isolation of the final product to ensure high purity and isotopic enrichment. The production methods are designed to meet the stringent requirements of scientific research applications.
化学反応の分析
Types of Reactions
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.
作用機序
The mechanism of action of sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate involves its role as a labeled compound in various experimental setups. The isotopic labels (deuterium and carbon-13) allow researchers to track the compound’s behavior and interactions at the molecular level. This provides valuable insights into reaction mechanisms, metabolic pathways, and other biochemical processes.
類似化合物との比較
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The parent compound without isotopic labeling.
Sodium 3-methyl-2-oxobutanoate-13C: A similar compound with only carbon-13 labeling.
Sodium 3-methyl-2-oxobutanoate-d3: A similar compound with only deuterium labeling.
Uniqueness
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual isotopic labeling with both deuterium and carbon-13
特性
分子式 |
C5H7NaO3 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC名 |
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1; |
InChIキー |
WIQBZDCJCRFGKA-CKHMYQJJSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([13CH3])C(=O)C(=O)[O-].[Na+] |
正規SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

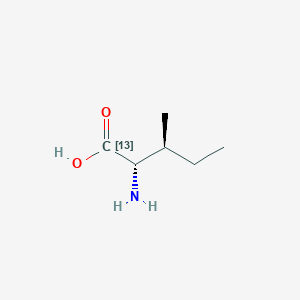
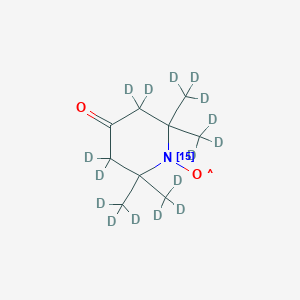
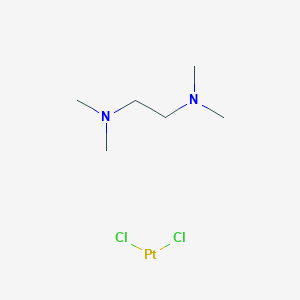
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
